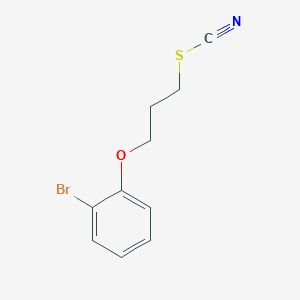
3-(2-bromophenoxy)propyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenoxy)propyl thiocyanate, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS) enzymes. GLS enzymes are responsible for catalyzing the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
3-(2-bromophenoxy)propyl thiocyanate inhibits the activity of GLS enzymes, which are responsible for catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is essential for cancer cell survival. As a result, cancer cells that are dependent on glutamine metabolism are selectively targeted by 3-(2-bromophenoxy)propyl thiocyanate.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)propyl thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-bromophenoxy)propyl thiocyanate in lab experiments is its specificity towards cancer cells that are dependent on glutamine metabolism. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Direcciones Futuras
There are several future directions for the development of 3-(2-bromophenoxy)propyl thiocyanate as a therapeutic agent for cancer treatment. One potential direction is the development of more potent and selective GLS inhibitors. Another direction is the identification of biomarkers that can predict the response to 3-(2-bromophenoxy)propyl thiocyanate treatment. Finally, the combination of 3-(2-bromophenoxy)propyl thiocyanate with other cancer treatments, such as immunotherapy, is also an area of active research.
Métodos De Síntesis
3-(2-bromophenoxy)propyl thiocyanate can be synthesized using a three-step procedure. The first step involves the preparation of 2-bromophenol, which is then reacted with 3-chloropropyl thiocyanate to form 3-(2-bromophenoxy)propyl thiocyanate. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
3-(2-bromophenoxy)propyl thiocyanate has been extensively studied for its potential as a therapeutic agent for cancer treatment. Several studies have shown that 3-(2-bromophenoxy)propyl thiocyanate can selectively target cancer cells that are dependent on glutamine metabolism. In addition, 3-(2-bromophenoxy)propyl thiocyanate has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-(2-bromophenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKXRRRALEIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367697 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

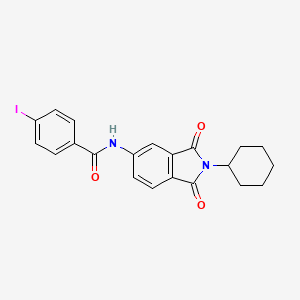
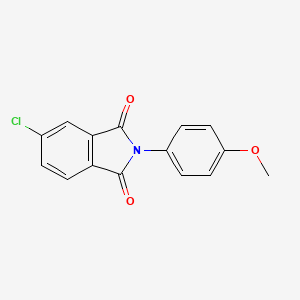
![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)

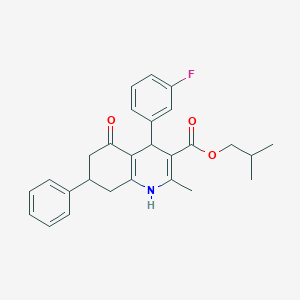
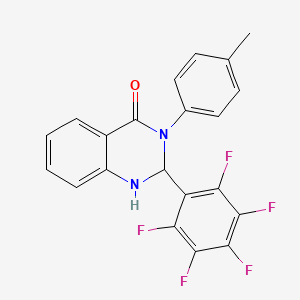
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
![2-[2-(4-chlorophenyl)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5233289.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)